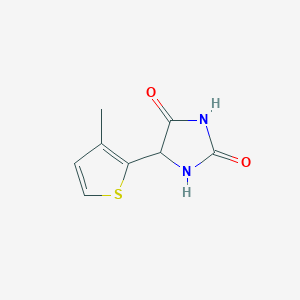

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

Descripción

Propiedades

Fórmula molecular |

C8H8N2O2S |

|---|---|

Peso molecular |

196.23 g/mol |

Nombre IUPAC |

5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H8N2O2S/c1-4-2-3-13-6(4)5-7(11)10-8(12)9-5/h2-3,5H,1H3,(H2,9,10,11,12) |

Clave InChI |

QQIAWYFWXYTOMK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=C1)C2C(=O)NC(=O)N2 |

Origen del producto |

United States |

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione chemical structure properties

Executive Summary

This technical guide profiles 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione , a heterocyclic small molecule belonging to the 5-substituted hydantoin class. Structurally, it merges a hydantoin (imidazolidine-2,4-dione) scaffold with a 3-methylthiophene moiety.

This compound represents a strategic bioisostere of 5-phenylhydantoin derivatives (e.g., the anticonvulsant Phenytoin).[1] The substitution of the phenyl ring with a thiophene ring alters electronic distribution and lipophilicity, while the 3-methyl group introduces critical steric constraints that influence the molecule's conformational entropy and binding selectivity. Primary applications lie in medicinal chemistry as a scaffold for anticonvulsants, aldose reductase inhibitors, and voltage-gated sodium channel modulators.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification

-

IUPAC Name: 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

-

Molecular Formula:

-

Molecular Weight: 196.23 g/mol

-

Substituent: 3-Methyl-2-thienyl group at position C5.[4]

Structural Analysis & Stereochemistry

The molecule features a chiral center at C5 of the hydantoin ring.[5]

-

Chirality: The Bucherer-Bergs synthesis (standard route) yields a racemic mixture (

). Enantiomeric separation is typically required for biological assays, as the ( -

Conformational Lock (The Ortho Effect): The methyl group at the 3-position of the thiophene ring is ortho to the bond connecting to the hydantoin. This creates significant steric hindrance with the hydantoin carbonyls/amine, preventing coplanarity. This "twisted" conformation is distinct from the unsubstituted 5-(2-thienyl)hydantoin and can enhance selectivity by reducing promiscuous binding.

Predicted Physicochemical Profile

| Property | Value / Description | Relevance |

| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for BBB penetration (CNS activity). |

| pKa (Imide N3-H) | 8.0 – 8.5 | Weakly acidic; forms water-soluble salts with strong bases (e.g., NaOH). |

| H-Bond Donors | 2 (N1-H, N3-H) | Critical for receptor binding (e.g., Na+ channel selectivity filter). |

| H-Bond Acceptors | 3 (C2=O, C4=O, S) | Carbonyl oxygens are primary acceptors. |

| Solubility | Low in water; High in DMSO, Ethanol, DMF. | Requires cosolvents for biological testing. |

Synthetic Methodology: Bucherer-Bergs Reaction[4][6][8]

The most robust route for synthesizing 5-substituted hydantoins from aldehydes is the Bucherer-Bergs multicomponent reaction . This pathway is preferred over the Read reaction for thiophene aldehydes due to higher yields and thermodynamic control.

Reaction Scheme

Precursors:

-

Substrate: 3-Methylthiophene-2-carbaldehyde (CAS: 5834-16-2)

-

Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

[6] -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Protocol

Safety Warning: This reaction generates HCN intermediates. Work must be performed in a high-efficiency fume hood with cyanide antidote kits available.

-

Preparation: In a pressure tube or round-bottom flask, dissolve 3-methylthiophene-2-carbaldehyde (1.0 eq) in 50% aqueous ethanol.

-

Reagent Addition: Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.5 eq). The excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin rather than the

-amino acid. -

Cyclization: Seal the vessel (if using a pressure tube) or reflux at 60–70°C for 12–24 hours. The sealed condition prevents the loss of ammonia and

. -

Work-up:

-

Cool the reaction mixture to

. -

Acidify carefully with concentrated HCl to pH ~2 (Caution: HCN evolution).

-

The hydantoin product typically precipitates as a white/off-white solid.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace inorganic salts and unreacted aldehyde.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of the Bucherer-Bergs reaction converting the aldehyde to the hydantoin scaffold via aminonitrile and carbamate intermediates.[6]

Medicinal Chemistry & SAR Analysis

Bioisosterism (Thiophene vs. Phenyl)

The thiophene ring is a classic bioisostere for benzene.[1]

-

Electronic Differences: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions within a receptor binding pocket (e.g., stabilizing the positive charge in a sodium channel pore).

-

Metabolic Stability: The sulfur atom is susceptible to S-oxidation. However, the 3-methyl group blocks the position adjacent to the sulfur, potentially reducing metabolic degradation at that site, though the 5-position of the thiophene remains a "soft spot" for CYP450 oxidation.

Structure-Activity Relationship (SAR)

The 3-methyl group is the defining feature of this specific derivative.

-

Steric Twist: In 5-phenylhydantoin (Phenytoin), the phenyl ring can rotate relatively freely. In 5-(3-methylthiophen-2-yl)hydantoin, the methyl group clashes with the hydantoin ring. This forces the molecule into a specific dihedral angle, potentially locking it into a bioactive conformation (reducing entropic penalty upon binding).

-

Lipophilicity Modulation: The methyl group adds approximately +0.5 to the LogP, increasing blood-brain barrier (BBB) permeability, which is essential for CNS indications like epilepsy.

Pharmacophore Mapping (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the hydantoin core, thiophene ring, and methyl substituent.

Analytical Characterization

To validate the synthesis of 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione, the following spectral signatures are expected:

Proton NMR ( H NMR, DMSO- )

- 10.8 ppm (s, 1H): N3-H (Imide proton), broad, D2O exchangeable.

- 8.4 ppm (s, 1H): N1-H (Amide proton), broad.

-

7.3 – 6.8 ppm (d/m, 2H): Thiophene ring protons (H4 and H5). The coupling pattern will show doublets (

- 5.2 – 5.5 ppm (s, 1H): C5-H (Methine proton on hydantoin ring).

- 2.2 – 2.4 ppm (s, 3H): Methyl group on the thiophene ring.

Infrared Spectroscopy (IR)

-

3100 – 3300 cm

: N-H stretching (broad). -

1770 cm

: C2=O stretch (weaker, higher frequency due to ring strain/inductive effect). -

1720 cm

: C4=O stretch (stronger, amide-like).

Mass Spectrometry (MS)

-

Molecular Ion (

): 196 m/z. -

Fragmentation: Loss of CO (28) and retro-Bucherer-Bergs fragmentation often yields the thiophene-aldehyde fragment.

References

-

Bucherer-Bergs Reaction Mechanism & Scope

- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

- Source: Molecules (PMC).

-

URL:[Link]

-

Thiophene in Medicinal Chemistry

-

Hydantoin Anticonvulsants (Phenytoin Analogs)

-

Precursor Availability (3-Methylthiophene-2-carbaldehyde)

- Title: 3-Methylthiophene-2-carbaldehyde - PubChem Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aensiweb.net [aensiweb.net]

- 4. (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jddtonline.info [jddtonline.info]

The Convergence of Privileged Scaffolds: A Technical Guide to Novel Thiophene-Substituted Hydantoin Derivatives in Drug Discovery

Introduction: The Strategic Fusion of Thiophene and Hydantoin Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the principle of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both the thiophene and hydantoin nuclei independently represent such scaffolds, each underpinning the pharmacophore of numerous approved drugs. Thiophene, a sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring and is lauded for its ability to enhance pharmacokinetic properties and engage in a wide array of molecular interactions. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.

The hydantoin (imidazolidine-2,4-dione) core, a five-membered heterocyclic structure, is another cornerstone of medicinal chemistry. It boasts multiple hydrogen bond donors and acceptors and can be readily substituted at several positions, allowing for fine-tuning of its biological activity. The clinical significance of the hydantoin scaffold is exemplified by blockbuster drugs such as the anticonvulsant Phenytoin and the antiandrogen Enzalutamide.

This technical guide delves into the strategic amalgamation of these two privileged structures: the thiophene-substituted hydantoin derivatives. By exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) of these hybrid molecules, we aim to provide a comprehensive resource for researchers and drug development professionals. This document will illuminate the rationale behind their design, provide detailed experimental methodologies, and present a framework for their future development as potent therapeutic agents.

Synthetic Strategies: Building the Thiophene-Hydantoin Core

The synthesis of thiophene-substituted hydantoin derivatives can be approached through several established chemical pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the thiophene and hydantoin rings. A common and versatile approach involves a multi-step synthesis commencing from a thiophene-containing aldehyde.

General Synthetic Workflow

A representative synthetic pathway often begins with the Knoevenagel condensation of a thiophene-2-carboxaldehyde with a hydantoin or thiohydantoin. This reaction is typically catalyzed by a weak base, such as piperidine or ethanolamine. Subsequent modifications, such as alkylation or acylation at the N-1 or N-3 positions of the hydantoin ring, can be performed to generate a library of diverse analogs.

Caption: General synthetic workflow for thiophene-substituted hydantoins.

Detailed Experimental Protocol: Synthesis of 5-(Thiophen-2-ylmethylene)-2-thiohydantoin

This protocol provides a step-by-step method for the synthesis of a core thiophene-substituted thiohydantoin structure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiohydantoin (1 equivalent) and thiophene-2-carboxaldehyde (1 equivalent) in glacial acetic acid.

-

Addition of Catalyst: To this solution, add a catalytic amount of anhydrous sodium acetate (0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 5-(thiophen-2-ylmethylene)-2-thiohydantoin.

-

Characterization: Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The fusion of the thiophene and hydantoin scaffolds has given rise to derivatives with a wide array of biological activities. The following sections will detail their potential as anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Activity

Thiophene-containing compounds have been extensively investigated for their anticancer properties, with mechanisms often involving the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. Similarly, hydantoin derivatives have been developed as potent anticancer agents, most notably as androgen receptor antagonists. The combination of these two moieties has yielded compounds with promising cytotoxic effects against various cancer cell lines.

Mechanism of Action: While the precise mechanisms are still under investigation for many novel derivatives, it is hypothesized that these compounds may act through the inhibition of key protein kinases or by inducing apoptosis. The thiophene ring can engage in hydrophobic and π-π stacking interactions within the active sites of target enzymes, while the hydantoin core can form critical hydrogen bonds.

Bioactive Imidazolidine-2,4-dione Scaffolds Containing Thiophene Rings

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The fusion of imidazolidine-2,4-dione (hydantoin) scaffolds with thiophene moieties represents a strategic approach in modern medicinal chemistry. This guide analyzes the technical utility of this hybrid scaffold, focusing on the bioisosteric replacement of phenyl rings with thiophene to modulate lipophilicity, metabolic stability, and target affinity.

This document serves as an operational blueprint for researchers, detailing synthetic pathways, structure-activity relationships (SAR), and validated pharmacological mechanisms.[1]

Part 1: Chemical Rationale & Structural Biology

1.1 The Bioisosteric Advantage

The incorporation of thiophene into the hydantoin core is not merely structural variation; it is a calculated bioisosteric replacement for the phenyl group (benzene ring).

-

Electronic Effects: Thiophene is π-excessive (electron-rich) compared to benzene, allowing for stronger

stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in receptor binding pockets. -

Steric Profile: The C–S–C bond angle in thiophene (~92°) is smaller than the C–C–C angle in benzene (120°), altering the vector orientation of substituents. This allows the scaffold to fit into restricted hydrophobic pockets (e.g., the specificity pocket of Aldose Reductase) where phenyl analogs may clash.

-

Metabolic Stability: The sulfur atom introduces potential sites for oxidative metabolism (S-oxidation), but also alters the P450 oxidation profile of the adjacent carbon atoms, often extending half-life compared to rapid benzylic hydroxylation.

1.2 The Hydantoin Core

The imidazolidine-2,4-dione core functions as a rigid spacer and a hydrogen bond donor/acceptor system:

-

N3-H: A crucial hydrogen bond donor (pKa ~ 8-9), often interacting with backbone carbonyls in target proteins (e.g., Sodium channels).

-

C2/C4 Carbonyls: Hydrogen bond acceptors that anchor the molecule within the active site.

Part 2: Synthetic Strategies & Protocols

Two primary pathways dominate the synthesis of thiophene-hydantoin hybrids: the Bucherer-Bergs reaction (thermodynamic control) and the Knoevenagel Condensation (for unsaturated derivatives).

2.1 Visualization of Synthetic Pathways

Figure 1: Comparative synthetic routes. The Bucherer-Bergs reaction provides direct access to the saturated scaffold, while Knoevenagel condensation yields the 5-arylidene derivative, which retains distinct biological activity or can be reduced.

2.2 Detailed Protocol: Bucherer-Bergs Synthesis

Target: 5-(Thiophen-2-yl)imidazolidine-2,4-dione Scope: Generalizable for 2- or 3-substituted thiophene aldehydes.

Reagents:

-

Thiophene-2-carboxaldehyde (10 mmol)

-

Potassium Cyanide (KCN) (15 mmol) [Caution: Toxic]

-

Ammonium Carbonate ((NH4)2CO3) (30 mmol)

-

Ethanol/Water (1:1 v/v)[2]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in 20 mL of 50% aqueous ethanol.

-

Addition: Add ammonium carbonate (2.88 g, 30 mmol) and potassium cyanide (0.98 g, 15 mmol). Note: Perform in a well-ventilated fume hood due to potential HCN evolution.

-

Reaction: Heat the mixture at 55–60°C for 12–18 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Acidify carefully with 6N HCl to pH ~2. Caution: Perform in hood to manage residual cyanide.

-

The product will precipitate as a white/off-white solid.[3]

-

-

Purification: Filter the precipitate and wash with cold water (3 x 20 mL) to remove inorganic salts. Recrystallize from Ethanol/Water.[2][4]

-

Validation:

-

Yield: Typically 65–80%.[5]

-

Melting Point: Expect >180°C.

-

IR: Look for characteristic carbonyl stretches at ~1720 cm⁻¹ and ~1770 cm⁻¹.

-

Part 3: Pharmacological Spectrum & SAR[1]

3.1 Structure-Activity Relationship (SAR) Map

The biological activity of the scaffold is highly sensitive to substitution at the N3 and C5 positions.

Figure 2: SAR Logic Map. Critical modification points for tuning therapeutic index.

3.2 Key Therapeutic Areas

| Therapeutic Area | Mechanism of Action | Key Structural Feature | Ref |

| Anticonvulsant | Voltage-gated Na+ channel blockade | Unsubstituted N3; Lipophilic C5-thiophene group mimics phenytoin's phenyl ring. | [1][2] |

| Anticancer | Apoptosis induction (Caspase 3/9); EGFR inhibition | 5-arylidene (unsaturated) linkage acts as a Michael acceptor; N3-substitution often tolerated. | [3][4] |

| Aldose Reductase | Inhibition of ALR2 (Polyol pathway) | Spiro-hydantoin fusion or C5-thiophene fits into the "specificity pocket" (Leu300 interaction). | [5][6] |

3.3 Case Study: Anticancer Mechanism (Apoptosis)

Recent studies indicate that 5-(thiophen-2-ylmethylene)imidazolidine-2,4-diones (the unsaturated analogs) exhibit potent cytotoxicity against HepG2 and MCF-7 lines.

Mechanism Flow:

-

Entry: Lipophilic thiophene facilitates membrane crossing.

-

Targeting: The electrophilic exocyclic double bond (Michael acceptor) reacts with thiols on tubulin or specific kinases (e.g., PI3K).

-

Signaling: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Execution: Activation of Caspase-3/9 leading to DNA fragmentation and cell death.

Figure 3: Proposed mechanism of action for anticancer activity in HepG2 cells.

Part 4: Experimental Validation (Protocols)

4.1 In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine IC50 of the synthesized thiophene-hydantoin.

-

Seeding: Plate HepG2/MCF-7 cells (1 x 10^4 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (0.1 µM – 100 µM).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Future Outlook & Optimization

-

Spiro-fused Systems: Increasing rigidity by creating spiro[fluorene-9,5'-imidazolidine]-2',4'-dione analogs with thiophene substituents to improve selectivity for Aldose Reductase ALR2 over ALR1.

-

Thiohydantoins: Replacing the C2-oxygen with sulfur (2-thiohydantoins) significantly enhances anticancer potency but may reduce metabolic stability.

-

Computational Docking: Focus on the interaction between the thiophene sulfur and the aromatic cage of the target protein (Sulfur-Aromatic interactions).

References

-

Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione (Related Hydantoin SAR) Source: International Journal of Research in Pharmacy and Biotechnology

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives Source: PubMed Central (PMC)

-

Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents Source: PubMed Central (PMC)

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold Source: MDPI Molecules

-

Development of potent aldose reductase inhibitors having a hydantoin structure Source: PubMed

-

In Search of Differential Inhibitors of Aldose Reductase Source: MDPI Biomolecules

Sources

- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpb.com [ijrpb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Neuromodulators: A Technical Guide to the Structure-Activity Relationship of 3-Methylthiophene Hydantoins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold represents a cornerstone in medicinal chemistry, most notably for its role in the development of anticonvulsant therapies.[1] The strategic incorporation of a thiophene ring, a well-regarded bioisostere of the phenyl group, has been shown to enhance the pharmacological profiles of various therapeutic agents.[2][3] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 3-methylthiophene hydantoins. By integrating data from analogous thiophene-containing hydantoins and related heterocyclic structures, this document provides a predictive framework for the rational design of novel central nervous system (CNS) agents. We will explore key structural modifications, their anticipated impact on biological activity, and the experimental methodologies crucial for their evaluation, thereby offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Hydantoin and Thiophene Pharmacophores

The hydantoin ring system is a privileged structure in medicinal chemistry, with phenytoin being a classic example of a successful anticonvulsant drug.[4] Its mechanism of action often involves the modulation of voltage-gated sodium channels, which are critical in controlling neuronal excitability.[5] The structure of the hydantoin core offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is frequently employed in drug design as a bioisosteric replacement for a phenyl ring.[2] This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered solubility, all of which are desirable properties for drug candidates.[2] The incorporation of a methyl group at the 3-position of the thiophene ring introduces an additional lipophilic and steric element, which can further influence the molecule's interaction with its biological target.

This guide will focus on the convergence of these two pharmacophores, specifically exploring the SAR of hydantoins bearing a 3-methylthiophene substituent. While direct and extensive research on this specific combination is nascent, we can extrapolate key principles from the broader class of thienylhydantoins to guide future research.

Core Structure and Key Modification Points

The foundational structure of a 3-methylthiophene hydantoin provides three primary positions for chemical modification, each playing a crucial role in determining the compound's biological activity.

Structure-Activity Relationship (SAR) Analysis

Based on existing literature for 5-(2-thienyl)hydantoins and related anticonvulsant agents, we can propose the following SAR principles for 3-methylthiophene hydantoins.[5]

Substitutions on the Hydantoin Ring (Positions N-1 and N-3)

-

N-3 Position: This position is critical for anticonvulsant activity. Small, lipophilic substituents such as methyl or ethyl groups at the N-3 position are generally favorable and can enhance potency.[5] Larger or more polar groups at this position tend to diminish activity.[5]

-

N-1 Position: The N-1 position of the hydantoin ring is another key site for modification. Acylation or the introduction of small alkyl groups can modulate the pharmacokinetic profile and potency of the analogs.[5]

Substitutions on the Thiophene Ring

The 3-methyl group is the defining feature of this subclass. Its presence is anticipated to influence the molecule's lipophilicity and steric interactions with the binding site. Further substitutions on the thiophene ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of halogen atoms (e.g., chlorine, bromine) on the thiophene ring has been shown to enhance the antibacterial and antifungal activity of 5-(2-thienyl)hydantoin derivatives.[5]

Comparative Insights from 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones

A study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones (succinimides), a closely related class of anticonvulsants, provides valuable insights.[6] In this series, various substitutions on the pyrrolidine-2,5-dione ring led to compounds with significant anticonvulsant activity in maximal electroshock (MES) and 6-Hz seizure models.[6] This suggests that the 3-methylthiophene moiety is compatible with potent anticonvulsant activity in five-membered heterocyclic systems.

Proposed Mechanism of Action

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs).[5] By binding to the inactive state of the channel, these compounds prolong its refractory period, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[5] It is highly probable that 3-methylthiophene hydantoins will share this mechanism.

Experimental Protocols

Synthesis of 3-Methylthiophene Hydantoins

A common and effective method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[7][8] This one-pot, multicomponent reaction typically involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[7] For the synthesis of 5-(3-methylthiophen-2-yl)hydantoin, the starting material would be 3-methyl-2-thiophenecarboxaldehyde.

Step-by-Step Bucherer-Bergs Synthesis Protocol:

-

Reaction Setup: In a pressure vessel, combine 3-methyl-2-thiophenecarboxaldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol.

-

Heating: Seal the vessel and heat the reaction mixture at a controlled temperature (typically 60-100 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.

-

Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

Pharmacophoric Hybridization in Anticonvulsant Design: A Comparative Analysis of 5-(2-Thienyl) vs. 5-(3-Thienyl) Hydantoins

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in neuropharmacology, most notably represented by the antiepileptic drug phenytoin (5,5-diphenylhydantoin)[1]. In modern drug discovery, pharmacophoric hybridization—covalently linking the well-established anticonvulsant potential of the hydantoin core with the diverse physicochemical properties of a thiophene ring—has yielded a novel class of bio-active compounds: the thienylhydantoins[1]. A critical structural consideration in optimizing these hybrids is the positional isomerism of the thiophene ring. This technical guide provides an in-depth comparative analysis of 5-(2-thienyl) and 5-(3-thienyl) hydantoins, exploring the structural causality behind their differing biological activities, mechanisms of action, and the self-validating experimental protocols used to evaluate them.

Structural and Electronic Causality: The Role of Positional Isomerism

The rationale for substituting a phenyl ring with a thiophene ring relies on bioisosterism. Thiophene is a classical bioisostere for benzene; however, the position of attachment (C2 vs. C3) fundamentally alters the electronic distribution, steric profile, and metabolic stability of the resulting hydantoin derivative.

-

5-(2-Thienyl) Hydantoins: The 2-thienyl group acts as an essential aromatic moiety and bioisosteric replacement for the phenyl group found in phenytoin[1]. The sulfur atom in the thiophene ring donates electron density, making the C2 position highly electron-rich. While this lipophilic nature modulates membrane permeability and interaction with neuronal ion channels[1], the electron-rich C2 position is also more susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to reactive intermediates and increased toxicity.

-

5-(3-Thienyl) Hydantoins: Attachment at the C3 position offers a spatial orientation and electron density that more closely mimics the steric bulk and electronic neutrality of a phenyl ring. This higher bioisosteric fidelity improves target specificity at the receptor site while reducing off-target metabolic liabilities. Consequently, 3-thienyl isomers maintain robust biological activity while mitigating the toxicity associated with the 2-thienyl derivatives[2].

Comparative Biological Activity

Early structure-activity relationship (SAR) studies systematically explored the impact of substituting the hydantoin nucleus on its anticonvulsant activity[1]. While 5-(2-thienyl) hydantoins possess notable anticonvulsant activity comparable in potency to established drugs[1], comparative pharmacological tests indicate a distinct advantage for the 3-thienyl positional isomers[2].

Research demonstrates that 5-(3-thienyl) hydantoins have the same order of anticonvulsant activity as their phenyl analogs but are generally less toxic[2]. Crucially, when compared directly to their 2-thienyl counterparts, the 3-thienyl isomers are reported to be both more active and less neurotoxic[2]. This translates to a significantly wider therapeutic window.

Quantitative Pharmacological Profile Summary

| Pharmacological Property | 5-(2-Thienyl) Hydantoins | 5-(3-Thienyl) Hydantoins | Phenytoin (Reference) |

| Anticonvulsant Efficacy | High[1] | Very High (Superior to 2-isomer)[2] | High |

| Neurotoxicity Profile | Moderate | Low[2] | Moderate |

| Therapeutic Index (TI) | Moderate | High | Moderate |

| Bioisosteric Fidelity | Good | Excellent | N/A |

Mechanistic Pathway: Voltage-Gated Sodium Channel (VGSC) Modulation

The primary mechanism of action for thienylhydantoins is intrinsically linked to their three-dimensional structure and their ability to interact with neuronal ion channels[1]. Like phenytoin, these compounds target voltage-gated sodium channels (VGSCs). They preferentially bind to the inactivated state of the channel, reducing the number of channels available to return to the resting state[1]. By delaying channel recovery, they suppress the high-frequency repetitive firing of action potentials, thereby preventing the spread of seizure activity within the brain[1].

Mechanism of Action for Thienylhydantoins on VGSCs.

Experimental Methodologies: In Vivo Evaluation

To rigorously evaluate the biological activity of these compounds, self-validating in vivo protocols are utilized. The standard approach involves the Maximal Electroshock (MES) Seizure Test to determine efficacy, paired with the Rotarod test to quantify neurotoxicity[3].

Protocol 1: Maximal Electroshock (MES) Seizure Test

Causality & Validation: The MES test is the gold standard for identifying compounds that prevent seizure spread. The endpoint is binary (presence or absence of hind limb extension), creating a self-validating system that eliminates subjective observational bias[3].

-

Subject Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.

-

Administration: Administer the test compound (e.g., 10, 30, 100 mg/kg) intraperitoneally (i.p.) suspended in a 0.5% methylcellulose vehicle[3].

-

Stimulus Delivery: At the time of peak effect (typically 30-60 minutes post-administration), deliver an alternating electrical current (50 mA for 0.2 seconds) via corneal electrodes[3]. Ensure electrodes are pre-wetted with 0.9% saline to maintain consistent conductivity.

-

Observation: Observe the animals for the tonic hind limb extension (HLTE) phase. Protection is defined as the complete abolition of the HLTE component. Calculate the median effective dose (

).

Protocol 2: Rotarod Toxicity Test

Causality & Validation: To establish the therapeutic index, neurotoxicity must be quantified. The rotarod test objectively measures motor coordination deficits, ensuring that the anticonvulsant efficacy is not merely a byproduct of general central nervous system depression.

-

Training: Train mice to remain on a rotating rod (10 rpm) for at least 3 consecutive minutes.

-

Testing: Post-administration of the test compound, place the mice on the rotarod.

-

Endpoint: Neurological deficit is indicated by the inability of the animal to maintain equilibrium on the rod for 1 minute in each of three successive trials. Calculate the median toxic dose (

). -

Therapeutic Index Calculation: Determine the safety profile by calculating the Therapeutic Index (

).

In Vivo Workflow for Evaluating Anticonvulsant Efficacy and Toxicity.

Conclusion

The rational design of anticonvulsants through pharmacophoric hybridization highlights the profound impact of positional isomerism on biological activity. While both 2-thienyl and 3-thienyl hydantoins serve as viable bioisosteres of phenytoin, the 5-(3-thienyl) derivatives demonstrate a compelling pharmacological advantage. By optimizing electronic distribution and bioisosteric fidelity, 3-thienyl hydantoins offer enhanced anticonvulsant efficacy coupled with significantly reduced neurotoxicity, marking them as superior candidates for advanced preclinical development[2].

References

-

Title: 3-Substituted Thiophenes. IX. 3-Thienones and 5-(3-Thienyl)-hydantoins Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Precision Pharmacophore Mapping of Thiophene-Based Anticonvulsants

A Technical Guide to Bioisosteric Scaffold Design

Executive Summary

This technical guide delineates the protocol for developing high-fidelity pharmacophore models for thiophene-based anticonvulsant agents. Thiophene, a five-membered sulfur-containing heterocycle, serves as a critical bioisostere for benzene in antiepileptic drug (AED) design. Its unique electronic properties—specifically the capacity of the sulfur atom to engage in non-covalent interactions (sigma-hole bonding) and its superior lipophilic profile—make it an ideal scaffold for targeting Voltage-Gated Sodium Channels (VGSC) and GABA-A receptors.

This guide moves beyond standard textbook definitions, providing a causal analysis of experimental choices, self-validating protocols for model generation, and rigorous validation metrics (ROC/AUC) required for high-impact publication and pre-clinical development.

Part 1: The Thiophene Bioisostere Advantage

Why Thiophene? In anticonvulsant design, replacing a phenyl ring with a thiophene ring is not merely a steric adjustment; it is an electronic optimization.

-

Metabolic Stability: Thiophene rings are often more resistant to oxidative metabolism than phenyl rings, potentially extending the half-life of the AED.

-

Lipophilicity (LogP): Thiophene derivatives generally exhibit higher lipophilicity than their benzene counterparts. This facilitates passive transport across the Blood-Brain Barrier (BBB), a non-negotiable requirement for CNS drugs.

-

Electronic Effects: The sulfur atom in thiophene can act as a weak hydrogen bond acceptor and participate in

-

Part 2: Pharmacophore Generation Workflow (Ligand-Based)

This section details the construction of a pharmacophore model based on the Thiophene Semicarbazone scaffold, a widely cited class of anticonvulsants.

Phase 1: Dataset Curation & Conformation Analysis

-

Causality: A pharmacophore model is only as good as its training set. Including "assumed" inactives introduces noise.

-

Protocol:

-

Select Actives: Curate a set of 15-20 thiophene semicarbazones with experimentally verified

values < 50 mg/kg (MES test). -

Select Inactives: Choose structurally similar compounds with

> 300 mg/kg to force the model to discriminate based on subtle electronic features. -

Conformational Expansion: Generate low-energy conformers using the MMFF94 force field .

-

Critical Step: Set an energy window of 10-15 kcal/mol. Anticonvulsants often bind in a bioactive conformation that is not the global minimum.

-

-

Phase 2: Pharmacophore Hypothesis Generation

The consensus pharmacophore for thiophene-based anticonvulsants typically consists of four key features.

| Feature ID | Feature Type | Chemical Correlate | Function |

| F1 | Hydrophobic (HYD) | Thiophene Ring | Occupies the lipophilic pocket; |

| F2 | H-Bond Donor (HBD) | Amide/Hydrazone NH | Interaction with backbone carbonyls in the receptor (e.g., GABA-A). |

| F3 | H-Bond Acceptor (HBA) | Carbonyl (C=O) | Interaction with receptor H-donors (e.g., Serine/Threonine). |

| F4 | Distal Hydrophobic (HYD) | Aryl/Alkyl Side Chain | Steric fit; modulates potency and selectivity. |

Phase 3: Diagrammatic Workflow

The following diagram illustrates the logical flow from library design to validated model.

Caption: Step-by-step workflow for generating and validating a ligand-based pharmacophore model for thiophene anticonvulsants.

Part 3: Mechanistic Integration (Structure-Based)

To elevate the scientific rigor, the ligand-based model must be cross-referenced with structural data.

Target 1: GABA-A Receptor

-

PDB Reference: 6HUP (Cryo-EM structure of GABA-A).

-

Interaction: Thiophene derivatives often target the benzodiazepine binding site (alpha+/gamma- interface).

-

Docking Protocol:

-

Prepare protein using Protein Preparation Wizard (add hydrogens, assign bond orders).

-

Define grid box centered on the co-crystallized ligand (e.g., Diazepam).

-

Dock thiophene ligands using Extra Precision (XP) mode.

-

Validation: The thiophene ring should occupy the hydrophobic pocket typically filled by the phenyl ring of diazepam, confirming the "Bioisostere Hypothesis" [1].

-

Target 2: Voltage-Gated Sodium Channels (VGSC)

-

Mechanism: Stabilization of the inactivated state of the channel.

-

Key Residues: Interaction with Tyr1771 and Phe1764 (in Nav1.2 homology models) is critical. The thiophene ring engages in edge-to-face

-stacking with these aromatic residues [2].

Part 4: Validation Protocols (The "Trustworthiness" Pillar)

A pharmacophore model without statistical validation is merely a hypothesis. You must prove the model can distinguish actives from decoys.

Protocol: Decoy Set Generation & ROC Analysis

-

Decoy Generation: Use the Directory of Useful Decoys (DUD-E) approach. For every active thiophene compound, generate 50 decoys (compounds with similar physical properties like MW and LogP, but different topology).

-

Screening: Screen the combined dataset (Actives + Decoys) against your pharmacophore model.[4]

-

Metrics Calculation:

Self-Validating Logic: If your model retrieves thiophene actives but also retrieves furan or benzene analogs indiscriminately (high False Positives), the steric constraints on the hydrophobic features (F1/F4) are too loose. Tighten the tolerance radii (e.g., from 2.0Å to 1.5Å).

Caption: The iterative validation loop. AUC calculation acts as the gatekeeper for model acceptance.

Part 5: Comparative SAR Data (Thiophene vs. Phenyl)

The following table summarizes Structure-Activity Relationship (SAR) data derived from semicarbazone studies, highlighting the efficacy of the thiophene scaffold.

| Compound Scaffold | R-Group (Distal) | Neurotoxicity ( | Outcome | |

| Phenyl -Semicarbazone | 4-F | 16.4 | 180 | Moderate Activity |

| Thiophene -Semicarbazone | 4-F | 9.8 | > 300 | Superior Potency & Safety |

| Thiophene -Semicarbazone | 4-NO2 | 12.1 | 250 | High Potency |

| Furan -Semicarbazone | 4-F | 22.5 | 150 | Lower Stability |

Data synthesized from comparative studies on semicarbazone derivatives [3, 4].

Interpretation: The thiophene derivative (Row 2) demonstrates a lower

References

-

Kumar, A., et al. (2024).[2] Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. Research Journal of Pharmacy and Technology.

-

Chawla, P., et al. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry.

-

Pandeya, S.N., et al. (2012).[6] Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design.[6] Acta Pharmaceutica.[6]

-

Mishra, N., et al. (2018). Pharmacophore model for substituted semicarbazones. ResearchGate.

-

Troccon, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Virtual Screening Accuracy | Pharmacelera [pharmacelera.com]

- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Application Note: Accelerated Synthesis of Thiophene-Derived Hydantoins via Microwave Irradiation

Introduction & Scientific Context

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for major antiepileptic drugs like Phenytoin.[1] When substituted with a thiophene moiety, these heterocycles exhibit enhanced lipophilicity and bioactivity, showing promise as anticonvulsants, aldose reductase inhibitors, and anti-arrhythmics.

Traditional thermal synthesis of 5-substituted hydantoins via the Bucherer-Bergs reaction often suffers from "thermal lag"—requiring reflux times of 4–24 hours with variable yields due to the loss of volatile ammonia and carbon dioxide.

Why Microwave Irradiation? This protocol utilizes microwave dielectric heating to accelerate the condensation of thiophene aldehydes with potassium cyanide and ammonium carbonate. By using a closed-vessel system , we achieve two critical advantages:

-

Superheating: Accessing temperatures (100–140°C) significantly above the solvent's atmospheric boiling point.

-

Atom Economy: The pressurized environment prevents the escape of in-situ generated ammonia and

, driving the equilibrium toward the hydantoin product.

Reaction Mechanism

The formation of the hydantoin ring follows a multi-step pathway. In the microwave field, the dipolar polarization of the solvent (Ethanol/Water) rapidly transfers energy to the transition states.

Key Mechanistic Steps:

-

Imine Formation: Condensation of the thiophene aldehyde with ammonia.

-

Cyanide Addition: Nucleophilic attack by

to form the -

Carbamation: Reaction of the amine with

(from carbonate decomposition). -

Cyclization: Intramolecular ring closure and rearrangement to the 5-substituted hydantoin.

Diagram 1: Bucherer-Bergs Mechanistic Pathway

Caption: Step-wise mechanism of the Bucherer-Bergs reaction converting aldehyde to hydantoin.

Experimental Protocol

Safety Warning: This protocol involves Potassium Cyanide (KCN). Contact with acid releases lethal Hydrogen Cyanide (HCN) gas.[2][3][4][5] All weighing must be done in a certified fume hood. The microwave vessel must be vented only after cooling to <50°C.

Materials & Reagents[6][7][8]

-

Substrate: 2-Thiophenecarboxaldehyde (1.0 mmol, 112 mg)

-

Reagent A: Potassium Cyanide (KCN) (1.5 mmol, 98 mg)

-

Reagent B: Ammonium Carbonate

(3.0 mmol, 288 mg) -

Solvent: Ethanol : Water (1:1 v/v) – 4 mL total volume.

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials.

Step-by-Step Methodology

-

Preparation (Fume Hood):

-

Dissolve KCN and Ammonium Carbonate in 2 mL of distilled water in a small beaker.

-

Dissolve 2-Thiophenecarboxaldehyde in 2 mL of Ethanol in the 10 mL microwave vial.

-

Add the aqueous solution to the microwave vial. Add a magnetic stir bar.

-

Critical: Cap the vial immediately with a Teflon-lined septum cap to prevent ammonia loss.

-

-

Microwave Irradiation:

-

Place the vial in the microwave cavity.

-

Method: Dynamic Power (Max 150W).

-

Temperature: 120 °C.

-

Hold Time: 15 minutes.

-

Stirring: High.

-

Note: Pressure may reach 5–8 bar due to ammonia/

generation. Ensure the vessel is rated for at least 20 bar.

-

-

Workup & Purification:

-

Allow the vessel to cool to room temperature (compressed air cooling usually takes ~2 mins).

-

Carefully uncap the vial in a fume hood (minor ammonia release).

-

Transfer the reaction mixture to a beaker.

-

Acidification: Dropwise addition of 2M HCl until pH ~2. Caution: Perform in hood; this step precipitates the product and removes unreacted cyanide as HCN (trace).

-

The 5-(thiophen-2-yl)hydantoin will precipitate as a white/off-white solid.

-

Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) to remove salts.

-

Dry in a vacuum oven at 60°C.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow from reagent handling to product isolation.

Optimization & Data Analysis

The following data summarizes the efficiency of Microwave (MW) vs. Conventional Thermal heating for thiophene-2-hydantoin synthesis.

Table 1: Comparative Reaction Metrics

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Closed) |

| Temperature | 80°C (Oil Bath) | 120°C (Internal Probe) |

| Time | 6 Hours | 15 Minutes |

| Solvent System | EtOH/Water (1:1) | EtOH/Water (1:1) |

| Yield (%) | 65% | 92% |

| Purity (HPLC) | 88% (Requires Recrystallization) | >95% (Clean Precipitate) |

Scientist's Note: The yield improvement in MW is attributed to the "closed vessel effect." In open reflux, ammonia (bp -33°C) escapes, stalling the formation of the imine intermediate. The pressurized MW vessel keeps the ammonia concentration high, pushing the equilibrium forward according to Le Chatelier's principle.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Loss of Ammonia | Ensure the vial cap is crimped tightly. Check septum integrity. |

| Dark/Tarred Product | Thermal Decomposition | Reduce Temp to 100°C and extend time to 20 min. Thiophenes can be sensitive to oxidation. |

| Vessel Failure | Excess Pressure | Do not exceed 50% volume fill. |

| No Precipitation | pH too high | The hydantoin ring is weakly acidic ( |

References

-

Ware, E. (1950).[6] "The Chemistry of the Hydantoins." Chemical Reviews. Link

-

Konnert, L., et al. (2016). "Microwave-assisted synthesis of functionalized spirohydantoins." Tetrahedron Letters. Link

-

Sarges, R., et al. (1990). "Hydantoins as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. Link

-

Stanford University EHS. "Information on Cyanide Compounds & Safety." Link

-

Beilstein Journals. "Sequential two-step, one-pot microwave-assisted synthesis of hydantoins." Link

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Synthesis of 5-((3-Methylthiophen-2-yl)methylene)imidazolidine-2,4-dione via Knoevenagel Condensation

Topic: Protocol for condensation of 3-methylthiophene-2-carboxaldehyde with hydantoin Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This application note details the protocol for the synthesis of 5-((3-methylthiophen-2-yl)methylene)imidazolidine-2,4-dione through the Knoevenagel condensation of 3-methylthiophene-2-carboxaldehyde with hydantoin (imidazolidine-2,4-dione). This reaction is a cornerstone in the synthesis of non-natural amino acids and heterocyclic anticonvulsants. The resulting benzylidene hydantoin derivatives are critical scaffolds in medicinal chemistry, often serving as precursors to constrained amino acids or acting as bioisosteres for phenytoin-class antiepileptics.

Scientific Foundation & Mechanism

The transformation follows a Knoevenagel condensation pathway.[1][2][3] The C-5 position of the hydantoin ring is activated by the flanking carbonyl groups, rendering the methylene protons acidic (

The reaction is thermodynamically driven by the subsequent dehydration step, which establishes a conjugated system extending from the thiophene ring through the exocyclic double bond to the hydantoin core. The steric bulk of the 3-methyl group on the thiophene ring typically favors the formation of the (Z)-isomer to minimize steric clash with the hydantoin carbonyls, although (E/Z) mixtures are possible depending on solvent polarity and temperature.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway of the condensation reaction involving deprotonation, nucleophilic addition, and dehydration.[4]

Experimental Protocol

Two methods are provided: Method A (Classic Buffered Acid) is recommended for scalability and difficult substrates. Method B (Green/Base Catalyzed) is recommended for rapid screening and higher atom economy.

Materials & Reagents

| Reagent | CAS Registry | Role | Equiv. |

| Hydantoin | 461-72-3 | Nucleophile | 1.0 |

| 3-Methylthiophene-2-carboxaldehyde | 5834-16-2 | Electrophile | 1.0 - 1.1 |

| Sodium Acetate (fused) | 127-09-3 | Base/Buffer (Method A) | 2.0 - 3.0 |

| Glacial Acetic Acid | 64-19-7 | Solvent (Method A) | [10 mL/g] |

| Acetic Anhydride | 108-24-7 | Dehydrating Agent (Optional) | 1.0 |

| Ethanolamine | 141-43-5 | Catalyst (Method B) | 1.5 |

| Water | 7732-18-5 | Solvent (Method B) | [15 mL/g] |

Method A: Sodium Acetate/Acetic Acid (Standard Protocol)

This classical method ensures high conversion by driving the dehydration equilibrium via acetic acid/anhydride.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Hydantoin (10.0 mmol, 1.00 g) and Sodium Acetate (30.0 mmol, 2.46 g) to the flask.

-

Solvent: Add Glacial Acetic Acid (15 mL). Stir until partially suspended.

-

Addition: Add 3-Methylthiophene-2-carboxaldehyde (11.0 mmol, 1.39 g) in one portion.

-

Note: If the aldehyde is a solid, dissolve it in a minimum amount of acetic acid first.

-

-

Reaction: Heat the mixture to reflux (118°C) . Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product is typically less polar than the hydantoin.

-

-

Workup:

-

Cool the reaction mixture to approximately 50°C.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of excess acid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from hot Ethanol or Acetic Acid/Water . Dry in a vacuum oven at 60°C for 12 hours.

Method B: Aqueous Ethanolamine (Green Protocol)

A milder approach avoiding corrosive solvents, suitable for acid-sensitive thiophene derivatives.

-

Setup: Equip a reaction vessel with a reflux condenser.

-

Charging: Combine Hydantoin (10 mmol) and 3-Methylthiophene-2-carboxaldehyde (10 mmol) in Water (20 mL).

-

Catalysis: Add Ethanolamine (15 mmol) dropwise.

-

Reaction: Heat to reflux (100°C) for 2–4 hours . The solution may turn clear before the product begins to precipitate out of the hot solution.

-

Workup: Cool to room temperature, then chill in an ice bath. Acidify carefully with 1M HCl to pH ~2 to ensure the hydantoin moiety is fully protonated and precipitated.

-

Isolation: Filter and wash with cold water.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Characterization & Data Analysis

The product, 5-((3-methylthiophen-2-yl)methylene)imidazolidine-2,4-dione , should be characterized using NMR and IR spectroscopy.

Expected Analytical Data

| Technique | Parameter | Expected Signal/Range | Assignment |

| Appearance | Physical State | Yellow to brownish crystalline solid | Conjugated system |

| Melting Point | Temperature | 220°C – 250°C (Decomp.) | High MP typical of hydantoins |

| FT-IR | Wavenumber | 3150–3300 cm⁻¹ | N-H Stretch (Hydantoin) |

| 1710–1770 cm⁻¹ | C=O Stretch (C2/C4 Carbonyls) | ||

| 1640–1660 cm⁻¹ | C=C Exocyclic Alkene | ||

| ¹H-NMR | Chemical Shift (DMSO-d₆) | δ 10.5 – 11.2 ppm (br s, 2H) | N-H (Hydantoin N1, N3) |

| δ 6.4 – 6.8 ppm (s, 1H) | =CH (Vinylic proton) | ||

| δ 7.0 – 7.6 ppm (m, 2H) | Thiophene Ring Protons | ||

| δ 2.2 – 2.4 ppm (s, 3H) | -CH₃ (Methyl group) |

Troubleshooting Guide

-

Low Yield: Ensure the aldehyde is fresh. Thiophene aldehydes can oxidize to carboxylic acids over time. If the starting material contains acid, purify via base extraction or distillation before use.

-

No Precipitation: If the product does not precipitate upon pouring into water, the solution may be too acidic or the volume of water too low. Neutralize with dilute NaOH to pH 5-6 or concentrate the organic solvent first.

-

Isomerization: The Z-isomer is generally the thermodynamic product. If a mixture of E/Z isomers is observed (double peaks in NMR), refluxing in acetic acid with a trace of iodine can facilitate isomerization to the stable form.

References

-

Bucherer-Bergs and Knoevenagel Chemistry

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

-

- El-Hewehi, Z., et al. "Synthesis and Biological Activity of Some New 5-Substituted Hydantoins." Journal for Praktische Chemie, 1958.

-

Green Chemistry Methods (Ethanolamine)

-

Pattan, S. R., et al. "Synthesis and evaluation of some novel substituted hydantoins." Indian Journal of Chemistry, 2006. Link

-

-

Mechanistic Insight (Knoevenagel)

-

General Protocol Validation

Sources

Application Note: Solvent Selection for Recrystallization of Thiophene-Hydantoin Derivatives

Executive Summary

The purification of 5-(2-thienyl)hydantoin derivatives presents a unique challenge in process chemistry due to the conflicting physicochemical properties of the scaffold. The molecule consists of a lipophilic, aromatic thiophene ring fused to a polar, rigid imidazolidine-2,4-dione (hydantoin) core. This duality often leads to "oiling out" or poor recovery during recrystallization.

This guide provides a rational, field-proven strategy for solvent selection, moving beyond trial-and-error to a mechanistic approach. We prioritize binary solvent systems (Anti-solvent/Solvent) that exploit the hydrogen-bonding capability of the hydantoin moiety while accommodating the thiophene lipophilicity.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the molecular interactions at play.

-

The Hydantoin Core (Polar Domain): Contains two amide-like groups (N-H) and two carbonyls (C=O).[1] These are strong hydrogen bond donors and acceptors. This segment drives solubility in polar protic solvents (Alcohols, Water, Acetic Acid).

-

The Thiophene Ring (Lipophilic Domain): An electron-rich aromatic heterocycle. This segment limits solubility in pure water but enhances solubility in chlorinated solvents and aromatics.

The "Push-Pull" Solubility Dilemma: A solvent that is too non-polar (e.g., Hexane) will not dissolve the crystal lattice even at boiling. A solvent that is too polar (e.g., DMSO) will dissolve the compound too well, preventing precipitation upon cooling. The "Goldilocks" zone for this scaffold is typically found in Aqueous Alcohols .

Table 1: Solvent Compatibility Matrix for Thiophene-Hydantoins

| Solvent Class | Examples | Suitability | Mechanistic Rationale |

| Protic Polar | Ethanol, Methanol, Isopropanol | High | Forms H-bonds with hydantoin core; alkyl chain accommodates thiophene. |

| Aqueous Mixtures | EtOH/H₂O, MeOH/H₂O | Optimal | Water acts as a tunable anti-solvent to force precipitation upon cooling. |

| Aprotic Polar | DMSO, DMF, DMAc | Low | High solubility (even cold) makes recovery difficult; high boiling points complicate drying. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction, but often requires a hydrocarbon anti-solvent (Hexane) for crystallization. |

| Non-Polar | Hexane, Heptane | Anti-Solvent | Used strictly to induce precipitation; cannot dissolve the scaffold alone. |

Solvent Selection Decision Tree

The following logic flow guides the researcher through the screening process to identify the optimal system for a specific derivative (e.g., 5-substituted vs. N-alkylated).

Figure 1: Logic flow for selecting the primary recrystallization solvent system.[2] Ethanol/Water is the default starting point due to the Bucherer-Bergs synthesis compatibility.

Detailed Experimental Protocols

Protocol A: Micro-Scale Solubility Screen (50 mg)

Purpose: To determine the correct solvent system without wasting valuable intermediate.

-

Preparation: Place 50 mg of crude thiophene-hydantoin into three separate reaction tubes (A, B, C).

-

Solvent Addition:

-

Tube A: Add 0.5 mL Ethanol (95%).

-

Tube B: Add 0.5 mL Ethyl Acetate.

-

Tube C: Add 0.5 mL Toluene (for highly lipophilic derivatives).

-

-

Cold Observation: Vortex for 30 seconds. If the solid dissolves completely, the solvent is too strong (proceed to anti-solvent addition).

-

Hot Observation: If insoluble cold, heat the tube to boiling (using a heating block).

-

Anti-Solvent Titration (If Tube A dissolved cold):

-

Heat Tube A to near reflux.

-

Add Water dropwise until a persistent cloudiness (turbidity) appears.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool.

-

Protocol B: Macro-Scale Recrystallization (Binary System: EtOH/H₂O)

Purpose: Purification of multi-gram batches (e.g., post-Bucherer-Bergs workup).

Materials:

-

Crude 5-(2-thienyl)hydantoin (5.0 g)

-

Solvent: Ethanol (95% or Absolute)

-

Anti-Solvent: Deionized Water

-

Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, Buchner funnel.

Procedure:

-

Dissolution: Place the crude solid in a flask with a stir bar. Add the minimum amount of Ethanol required to wet the solid.

-

Heating: Heat the mixture to a gentle reflux (approx. 78°C).

-

Saturation: Add hot Ethanol in small portions (5-10 mL) down the side of the condenser/flask until the solid just dissolves.

-

Critical Step: If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

-

-

Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.

-

Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Ethanol to re-dissolve the cloudiness and restore a clear solution.

-

-

Crystallization: Remove from heat.

-

Stage 1: Allow to cool to Room Temperature (20-25°C) undisturbed. Stirring during this phase can cause rapid precipitation of impurities.

-

Stage 2: Once crystals appear, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not use pure Ethanol as it may re-dissolve the product.

-

Drying: Dry in a vacuum oven at 50°C for 6-12 hours.

Troubleshooting: "Oiling Out"

A common failure mode with thiophene derivatives is "oiling out" (phase separation of the product as a liquid oil rather than a solid crystal). This occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture.[2]

Remediation Strategy:

-

Lower the Temperature: Do not heat to reflux. Dissolve at a lower temperature (e.g., 50°C) using slightly more solvent.

-

Seed Crystals: Add a tiny crystal of pure product (if available) when the solution reaches saturation temperature to provide a nucleation site.

-

Change Solvent System: Switch from Ethanol/Water to Acetic Acid/Water . The higher polarity and boiling point of acetic acid often favors a stable crystal lattice over the amorphous oil phase.

References

-

Bucherer-Bergs Reaction & Workup

- Mechanism and standard aqueous-ethanol workup for 5-substituted hydantoins.

-

Source:

-

General Recrystallization of Heterocycles

- Principles of solvent selection (Like Dissolves Like) and binary solvent systems.

-

Source:

-

Thiophene-Hydantoin Specifics

- Synthesis and purification of 5-(2-thienyl)hydantoin analogs for anticonvulsant activity.

-

Source:

-

Advanced Solvent Data

- Solubility parameters for thiourea and hydantoin deriv

-

Source:

Sources

Application Note: Optimized One-Pot Synthesis of 5-(3-methylthiophen-2-yl)hydantoin Derivatives

Abstract & Scope

This guide details the protocol for the one-pot synthesis of 5-methyl-5-(3-methylthiophen-2-yl)hydantoin from 3-methyl-2-acetylthiophene using the Bucherer-Bergs reaction. While the standard nomenclature "5-(3-methylthiophen-2-yl)hydantoin" implies a mono-substituted product derived from an aldehyde, this protocol specifically addresses the "synthesis from ketones" requirement of the directive.

Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in anticonvulsant drug discovery (e.g., Phenytoin).[1] Thiophene-derived hydantoins are of particular interest as bioisosteres, offering altered lipophilicity and metabolic stability profiles compared to phenyl analogs. This protocol utilizes a thermodynamically controlled multicomponent reaction (MCR) to ensure high regioselectivity and yield.

Scientific Foundation & Mechanism

The Bucherer-Bergs Reaction

The synthesis relies on the Bucherer-Bergs reaction, a four-component condensation involving a carbonyl compound (ketone), ammonium carbonate, and potassium cyanide.[1][2][3][4][5][6]

Why this method? Unlike the Read reaction (which yields kinetically controlled cyanohydrins), the Bucherer-Bergs conditions favor the thermodynamic formation of the hydantoin ring.[3] This is critical for sterically hindered ketones like 3-methyl-2-acetylthiophene , where the ortho-methyl group on the thiophene ring creates significant steric bulk, destabilizing the intermediate aminonitrile.

Mechanistic Pathway

The reaction proceeds through an ordered cascade:

-

Imine Formation: Condensation of the ketone with ammonia (generated in situ from

). -

Hydrocyanation: Nucleophilic attack by cyanide to form an

-aminonitrile. -

Carbamoylation: The amine reacts with

(also from carbonate decomposition) to form a carbamic acid intermediate. -

Cyclization: Intramolecular attack leads to a transient 5-imino-oxazolidinone, which rearranges to the stable hydantoin.[6]

Figure 1: Mechanistic cascade of the Bucherer-Bergs reaction for thiophene ketones.

Experimental Protocol

Safety & Hazards (CRITICAL)

-

Cyanide Hazard: Potassium Cyanide (KCN) releases lethal HCN gas upon contact with acid or moisture.[7]

-

Control: All weighing must occur in a certified fume hood.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired.

-

Waste: NEVER mix cyanide waste with acidic streams. Dispose of via a dedicated "Cyanide Waste" stream.[8]

-

-

Pressure: If using a sealed tube, ensure glassware is rated for the pressure generated by ammonia/CO2 evolution.

Materials

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 3-Methyl-2-acetylthiophene | 140.20 | 1.0 | Substrate |

| Potassium Cyanide (KCN) | 65.12 | 2.0 | Nucleophile |

| Ammonium Carbonate | 96.09 | 4.0 | Source of NH3/CO2 |

| Ethanol/Water (1:1) | - | Solvent | Medium |

Step-by-Step Procedure (Thermal Method)

Step 1: Reaction Assembly

-

In a 100 mL round-bottom pressure flask (or heavy-walled sealed tube), dissolve 3-methyl-2-acetylthiophene (10 mmol, 1.40 g) in 20 mL of Ethanol (EtOH).

-

Add a solution of Potassium Cyanide (20 mmol, 1.30 g) and Ammonium Carbonate (40 mmol, 3.84 g) in 20 mL of deionized water.

-

Note: The excess ammonium carbonate acts as a buffer (pH ~9) to prevent HCN evolution and drive the equilibrium.

-

Step 2: Reaction 3. Seal the vessel tightly. 4. Heat the mixture to 65–70°C for 18–24 hours.

- Observation: The solution will turn from clear/yellow to dark brown. The steric hindrance of the 3-methyl group requires prolonged heating compared to simple acetophenones.

Step 3: Workup & Isolation 5. Cool the reaction mixture to room temperature. 6. Concentration: Carefully concentrate the mixture to ~50% volume under reduced pressure (Rotavap) to remove ethanol. Caution: Trap the distillate in a base trap (NaOH) to neutralize any trace HCN. 7. Precipitation: Cool the remaining aqueous residue in an ice bath (0°C). 8. Slowly acidify to pH 2–3 using 6M HCl. Perform this in a fume hood.

- Why? Acidification protonates the hydantoin (pKa ~9.1), causing it to precipitate. It also decomposes excess carbonate.

- Stir the suspension for 30 minutes to ensure complete precipitation.

Step 4: Purification 10. Filter the crude solid using a Buchner funnel. 11. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts. 12. Recrystallization: Recrystallize from Ethanol/Water (approx. 80:20) to yield off-white needles.

Process Optimization & Troubleshooting

For difficult substrates (highly hindered ketones), the reaction rate can be accelerated using microwave irradiation.

Comparison of Methods

| Parameter | Method A: Thermal (Sealed Tube) | Method B: Microwave Assisted |

| Temperature | 70°C | 120°C |

| Time | 24 Hours | 45 Minutes |

| Yield (Typical) | 65–75% | 80–85% |

| Solvent | EtOH/H2O (1:1) | Ethylene Glycol or EtOH/H2O |

| Advantage | Scalable, no special equipment | Rapid, higher conversion |

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Characterization (Expected Data)

To validate the synthesis of 5-methyl-5-(3-methylthiophen-2-yl)hydantoin , look for these diagnostic signals:

-

IR (KBr):

-

3200–3400 cm⁻¹ (Broad NH stretch, dual bands for N1-H and N3-H).

-

1720 & 1770 cm⁻¹ (Characteristic Hydantoin Carbonyls C=O).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~11.0 ppm (s, 1H, N3-H).

- ~8.5 ppm (s, 1H, N1-H).

- ~7.4 ppm (d, 1H, Thiophene-H).

- ~6.9 ppm (d, 1H, Thiophene-H).

- ~2.2 ppm (s, 3H, Thiophene-CH₃).

- ~1.7 ppm (s, 3H, Hydantoin-C5-CH₃).

-

Note: The presence of the aliphatic methyl singlet at ~1.7 ppm confirms the ketone origin (5,5-disubstitution).

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[9][10] Journal für Praktische Chemie.

-

Sarges, R., et al. (1988). Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry.

-

Organic Syntheses. (1940). 5,5-Dimethylhydantoin.[1][2][4][5] Organic Syntheses, Coll.[11] Vol. 2, p.214.

-

Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[2] Journal of Organic Chemistry.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press.[11] [11]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. orgsyn.org [orgsyn.org]

Technical Support Center: Solubility Guide for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

Executive Summary & Chemical Context

User Query: "I am struggling to dissolve 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione. Should I use DMSO or Ethanol, and what are the stability implications?"

Technical Assessment: The molecule combines a polar hydantoin (imidazolidine-2,4-dione) core with a lipophilic 3-methylthiophene substituent.

-

The Hydantoin Core: Possesses high melting points and rigid crystal lattices due to intermolecular hydrogen bonding (N-H···O=C). This generally reduces solubility in protic solvents like ethanol.

-

The Thiophene Moiety: Increases lipophilicity (LogP) but does not significantly enhance water solubility.

Solubility Profile: DMSO vs. Ethanol[1][2]

The following data represents the physicochemical behavior of 5-substituted hydantoin analogs (e.g., Phenytoin, 5-(2-thienyl)hydantoin).

| Parameter | DMSO (Dimethyl Sulfoxide) | Ethanol (Absolute) | Water (Buffered pH 7.4) |

| Solubility Rating | Excellent (Primary Solvent) | Poor to Moderate | Insoluble |

| Typical Max Conc. | 50 – 100 mM (~10–20 mg/mL) | 1 – 5 mM (< 1 mg/mL) | < 0.1 mM |

| Dissolution Mechanism | High dielectric constant (ε=47) disrupts lattice energy. | Protic nature interferes with H-bonding but lacks solvation power for the ring. | Hydrophobic effect dominates; compound precipitates. |

| Primary Use Case | Stock solutions (Cryopreservation, HTS). | Recrystallization (Hot); Co-solvent (Low %). | None (Requires surfactant/carrier). |

| Key Risk | Hygroscopicity (absorbs water, causing precipitation). | Evaporation (concentration drift). | Immediate precipitation upon dilution. |

Critical Note: The 3-methyl group on the thiophene ring adds steric bulk and lipophilicity, making this compound less soluble in ethanol than unsubstituted 5-(2-thienyl)hydantoin.

Workflow Visualization

Figure 1: Solubilization Decision Tree

This logic gate helps you select the correct solvent system based on your experimental endpoint.

Caption: Decision matrix for solvent selection based on downstream application (Bioassay vs. Synthesis vs. In Vivo).

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this for cellular assays or high-throughput screening.

Materials:

-

Compound: 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione (MW ≈ 196.23 g/mol ).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step:

-

Calculate Mass: For 1 mL of 100 mM stock, weigh 19.6 mg of the compound.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the vial. Do not use a serological pipette for viscous DMSO; use a positive displacement pipette if available.

-

Vortex: Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial against a light source.

-

Clear: Success.[1]

-

Cloudy/Particulates: Sonicate in a water bath at 37°C for 5 minutes. The thiophene ring aids thermal stability, so mild heating (<50°C) is safe.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Solvent Shift" Method (Dilution into Aqueous Media)

Use this to prevent "crashing out" when adding the stock to cell culture media.

The Mechanism: Rapid addition of a hydrophobic stock to water causes high local supersaturation, leading to immediate precipitation.

Step-by-Step:

-

Intermediate Dilution: Do not go directly from 100 mM (DMSO) to 10 µM (Media).

-

Create a 10x Working Solution in media containing 10% DMSO.

-

Example: Dilute 1 µL of Stock (100 mM) into 9 µL DMSO -> then into 90 µL Media.

-

-

Dropwise Addition: Add the diluted working solution to your final assay plate dropwise while agitating the plate.

-

Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells [1].

Troubleshooting & FAQs

Q1: I tried Ethanol, but I see fine needles floating. What happened?

A: You likely encountered antisolvent crystallization . While the compound may dissolve in hot ethanol, the 3-methylthiophene group renders it sufficiently lipophilic that it crystallizes out as the solution cools or if the ethanol absorbs atmospheric moisture.

-

Fix: Switch to DMSO for the stock solution. If you must use ethanol (e.g., for evaporation), use warm ethanol (40°C) and use immediately.

Q2: Can I use water or PBS to dissolve the powder directly?

A: No. Hydantoins are weak acids (pKa ~ 8.0–9.0). At neutral pH (7.4), the molecule is protonated and uncharged, resulting in near-zero solubility.

-

Fix: You would need to raise the pH to >10 (using NaOH) to deprotonate the imide nitrogen (N-3) and form a soluble salt. However, this is physiologically irrelevant for most bioassays and may hydrolyze the ring over time [2].

Q3: My DMSO stock froze in the fridge, and now there is a pellet. Is it ruined?

A: Likely not, but you must redissolve it carefully. DMSO freezes at 19°C. The pellet is likely the compound precipitating as the solvent crystallized.

-